molecular formula C14H19N3O4 B4237393 Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione

Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione

Cat. No.: B4237393
M. Wt: 293.32 g/mol
InChI Key: XQQSHFQERFICKR-UHFFFAOYSA-N
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Description

Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as acetic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenylamine: Shares the dimethylamino group but lacks the pyrrolidinedione core.

    2,5-pyrrolidinedione: Contains the pyrrolidinedione core but lacks the dimethylamino group.

Uniqueness

Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione is unique due to the combination of the dimethylamino group and the pyrrolidinedione core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.C2H4O2/c1-15(2)9-5-3-8(4-6-9)13-10-7-11(16)14-12(10)17;1-2(3)4/h3-6,10,13H,7H2,1-2H3,(H,14,16,17);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQSHFQERFICKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)C1=CC=C(C=C1)NC2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Reactant of Route 2
Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Reactant of Route 3
Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Reactant of Route 4
Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Reactant of Route 5
Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Reactant of Route 6
Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione

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